molecular formula C9H6BrN3O2 B6234798 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 20177-59-7

1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B6234798
CAS No.: 20177-59-7
M. Wt: 268.07 g/mol
InChI Key: YOWLKCGBMNMSNB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring is often achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, which can be achieved using carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation, to create more complex molecules.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to inhibit their activity, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.

    1-(4-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid: The presence of a methyl group can affect the compound’s hydrophobicity and overall chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

20177-59-7

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

3-(4-bromophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)

InChI Key

YOWLKCGBMNMSNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)Br

Purity

95

Origin of Product

United States

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